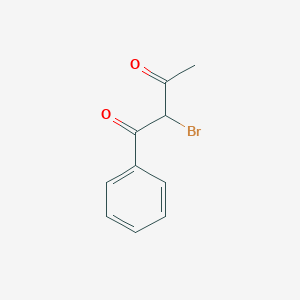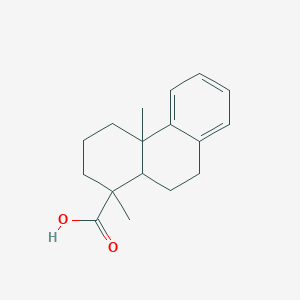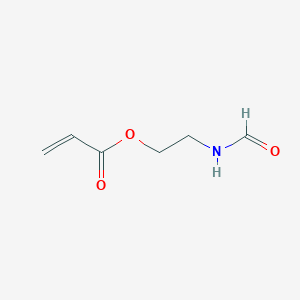
2-Formamidoethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formamidoethyl prop-2-enoate, also known as 2-Propenoic acid, 2-(formylamino)ethyl ester, is a chemical compound with the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol . This compound belongs to the family of acrylates, which are esters of acrylic acid. Acrylates are known for their diverse applications in various fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamidoethyl prop-2-enoate typically involves the esterification of acrylic acid with 2-formamidoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Formamidoethyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization reactions, forming polyacrylates.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-formamidoethanol.
Substitution: The formamido group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-formamidoethanol
Aplicaciones Científicas De Investigación
2-Formamidoethyl prop-2-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Formamidoethyl prop-2-enoate primarily involves its ability to undergo polymerization and form polyacrylates. These polymers exhibit unique properties such as flexibility, transparency, and resistance to environmental factors, making them suitable for various applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the polymer formed .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acrylate: An ester of acrylic acid with a similar structure but different functional groups.
Ethyl acrylate: Another ester of acrylic acid with ethyl as the ester group.
2-Ethylhexyl acrylate: A larger ester of acrylic acid with a branched alkyl group.
Uniqueness
2-Formamidoethyl prop-2-enoate is unique due to the presence of the formamido group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications where other acrylates may not perform as effectively .
Propiedades
Número CAS |
60857-86-5 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-formamidoethyl prop-2-enoate |
InChI |
InChI=1S/C6H9NO3/c1-2-6(9)10-4-3-7-5-8/h2,5H,1,3-4H2,(H,7,8) |
Clave InChI |
QPYIBQMRTUNZHZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


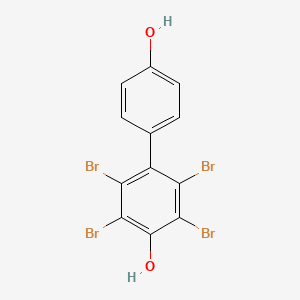
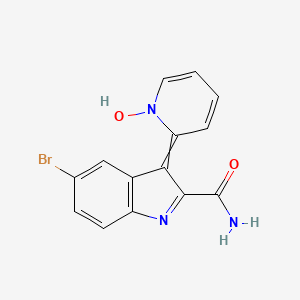
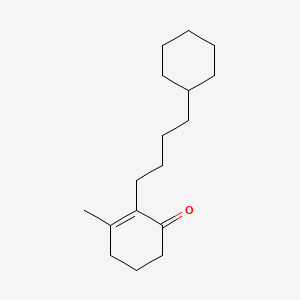
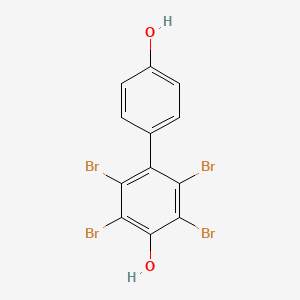
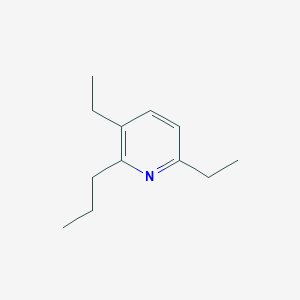
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
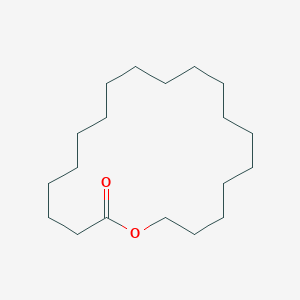
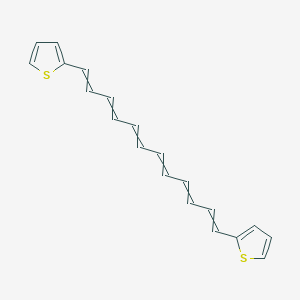
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
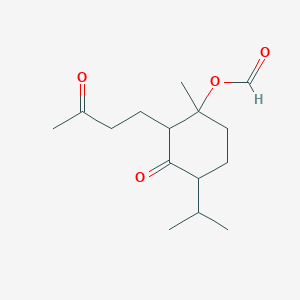
![4-[(4-Methoxyphenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14619652.png)
